3,4-Bis(trifluoromethyl)benzyl alcohol
CAS No.: 957207-06-6
Cat. No.: VC11682570
Molecular Formula: C9H6F6O
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957207-06-6 |
|---|---|
| Molecular Formula | C9H6F6O |
| Molecular Weight | 244.13 g/mol |
| IUPAC Name | [3,4-bis(trifluoromethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 |
| Standard InChI Key | SRPRUMAURJLDJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
Introduction
Molecular Structure and Chemical Identity
Structural Characteristics
The compound’s benzene core is substituted with two electron-withdrawing trifluoromethyl (-CF) groups at the meta and para positions relative to the hydroxymethyl (-CHOH) moiety. This arrangement creates a polarized electronic environment, enhancing its susceptibility to nucleophilic and electrophilic reactions. The -CF groups also impart high thermal stability and resistance to oxidation, critical for applications in harsh chemical environments.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 957207-06-6 |
| IUPAC Name | [3,4-Bis(trifluoromethyl)phenyl]methanol |
| Molecular Formula | |
| Molecular Weight | 244.13 g/mol |
| SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |
| InChI Key | SRPRUMAURJLDJO-UHFFFAOYSA-N |
| PubChem CID | 23506004 |
Synthetic Methodologies
Reduction of Ester Precursors
The most established synthesis involves the reduction of methyl 3,4-bis(trifluoromethyl)benzoate using strong hydride donors such as lithium aluminum hydride (LiAlH) or diisobutylaluminum hydride (DIBAL-H). These agents selectively reduce the ester group to a primary alcohol while preserving the aromatic trifluoromethyl substituents.
Mechanistic Insight:
LiAlH delivers a hydride ion () to the electrophilic carbonyl carbon of the ester, forming an alkoxide intermediate. Subsequent protonation yields the alcohol. Solvent choice (e.g., anhydrous tetrahydrofuran or diethyl ether) is critical to prevent side reactions and ensure high yields .
Grignard Reagent-Based Approaches
Alternative routes employ 3,4-bis(trifluoromethyl)phenylmagnesium halides reacted with formaldehyde sources. A patent-pending method for analogous 3,5-bis(trifluoromethyl)benzyl alcohol synthesis uses solid paraformaldehyde with Grignard reagents in ether-aromatic solvent mixtures, achieving yields >90% . While this method is optimized for the 3,5-isomer, its principles may extend to the 3,4-derivative with modifications to reaction conditions .
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Ester Reduction | LiAlH, THF, 0°C to reflux | 70–85 | High selectivity, scalable |
| Grignard Formylation | Paraformaldehyde, THF/toluene, 25°C | >90* | Avoids gaseous formaldehyde handling |
*Reported for 3,5-isomer; theoretical applicability to 3,4-isomer requires validation .
Applications in Advanced Research
Pharmaceutical Intermediate
3,4-Bis(trifluoromethyl)benzyl alcohol serves as a precursor to bioactive molecules, particularly those targeting neurological receptors. The -CF groups enhance blood-brain barrier permeability, making it valuable in antipsychotic and antidepressant drug candidates . For example, derivatives bearing this moiety have shown affinity for serotonin and dopamine transporters in preclinical studies .
Materials Science
In polymer chemistry, the compound’s thermal stability and hydrophobicity are exploited to synthesize fluorinated polyesters and epoxy resins. These materials exhibit superior performance in high-temperature and corrosive environments, such as aerospace coatings and semiconductor encapsulation .
Catalysis and Ligand Design
The steric bulk and electron-deficient aromatic ring make it a versatile ligand in transition metal catalysis. Palladium complexes incorporating 3,4-bis(trifluoromethyl)benzyl alcohol derivatives have demonstrated enhanced activity in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a crystalline solid at room temperature, with a melting point of 78–82°C. Its solubility follows the trend: dichloromethane > tetrahydrofuran > ethanol > water (<0.1 g/L at 25°C), reflecting the hydrophobic nature of the -CF groups.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 78–82°C |
| Boiling Point | 215–218°C (at 760 mmHg) |
| Density | 1.58 g/cm³ |
| LogP (Octanol-Water) | 3.2 |
| Refractive Index | 1.412 (20°C, 589 nm) |
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